1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate

説明

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate is a chemical compound with the molecular formula C9H16BClF4N2 and a molecular weight of 274.49 g/mol . This compound is known for its use in various chemical reactions and research applications due to its unique structural properties.

準備方法

The synthesis of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate typically involves the reaction of pyrrolidine with a chlorinating agent in the presence of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods may involve scaling up this reaction while maintaining strict control over the reaction environment to prevent moisture sensitivity and ensure high purity of the final product .

化学反応の分析

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It is used as a condensing agent in organic synthesis, facilitating the formation of carbon-nitrogen bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in redox reactions depending on the reagents and conditions used.

Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed depend on the specific nucleophile and reaction conditions .

科学的研究の応用

Basic Information

- Molecular Formula : C9H16BClF4N2

- Molecular Weight : 274.49 g/mol

- CAS Number : 115007-14-2

- Physical State : Solid

- Melting Point : Approximately 153°C to 156°C

Structure

The compound features a pyrrolidine ring structure, which contributes to its reactivity and interaction with various substrates in chemical synthesis. The presence of the tetrafluoroborate anion enhances its solubility and stability in polar solvents.

Organic Synthesis

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various reaction mechanisms, including:

- Nucleophilic Substitution Reactions : The chloride ion can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.

- Formation of Heterocycles : The compound can act as a building block for synthesizing complex heterocyclic compounds, which are prevalent in pharmaceuticals.

Pharmaceutical Development

The compound's ability to modify biological activity makes it a valuable intermediate in pharmaceutical chemistry. Key applications include:

- Drug Design : It can be used to create novel drug candidates by modifying existing pharmacophores or introducing new functional groups.

- Targeted Drug Delivery Systems : Its properties may be exploited to enhance the solubility and bioavailability of poorly soluble drugs.

Agrochemical Production

In agrochemistry, this compound serves as a precursor for developing pesticides and herbicides. Its reactivity allows for the synthesis of compounds that can effectively target agricultural pests while minimizing environmental impact.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing new antimicrobial agents. Researchers reported that derivatives formed from this compound exhibited significant activity against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Development of Herbicides

In another study focused on agrochemicals, the compound was employed to synthesize a series of herbicides with improved efficacy against specific weed species. The resulting products showed enhanced selectivity and reduced phytotoxicity to crops, indicating a promising direction for sustainable agriculture.

作用機序

The mechanism of action of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate involves its ability to act as a condensing agent, facilitating the formation of carbon-nitrogen bonds. The pyrrolidine ring in its structure enhances its reactivity and allows it to interact with various molecular targets, leading to the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions.

類似化合物との比較

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate can be compared with other similar compounds such as:

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate: Similar in structure but with different anionic components, affecting its reactivity and applications.

Chloro-N,N,N’,N’-bis(tetramethylene)formamidinium Tetrafluoroborate: Another related compound with similar uses in organic synthesis.

The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the tetrafluoroborate anion, which provides distinct reactivity and stability properties .

生物活性

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium tetrafluoroborate (CAS Number: 115007-14-2) is a compound that has garnered interest in various fields, particularly in medicinal and synthetic chemistry. Its unique structure, characterized by a pyrrolidine ring and a tetrafluoroborate anion, suggests potential biological activities that warrant thorough investigation.

Molecular Structure

- Molecular Formula : C9H16BClF4N2

- Molecular Weight : 274.5 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 104-108 °C

Chemical Structure

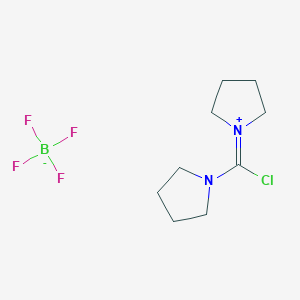

The compound's structure can be represented as follows:

This structure includes a chloro group attached to a pyrrolidine, contributing to its reactivity and interaction with biological systems.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that pyrrolidine derivatives can inhibit bacterial growth, potentially through disruption of cell membrane integrity or interference with metabolic pathways.

- Neuroactive Effects : The presence of the pyrrolidine ring often correlates with neuroactive properties, possibly affecting neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted on various pyrrolidine derivatives demonstrated significant antibacterial effects against Gram-positive bacteria. The mechanism was hypothesized to involve membrane disruption, leading to cell lysis .

- Neuropharmacological Effects : Research published in pharmacological journals indicated that compounds with similar structures could modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders .

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives of pyrrolidine exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The specific pathways involved, including apoptosis induction, are areas of ongoing research .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroactive | Modulation of neurotransmitter systems | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Safety and Handling

This compound is classified with safety warnings due to its potential hazards:

- Signal Word : Danger

- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

- Precautionary Statements : P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working within a fume hood.

特性

IUPAC Name |

1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN2.BF4/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;2-1(3,4)5/h1-8H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRROZYAIGHAMHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCN(C1)C(=[N+]2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371509 | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115007-14-2 | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。